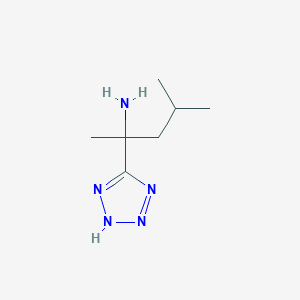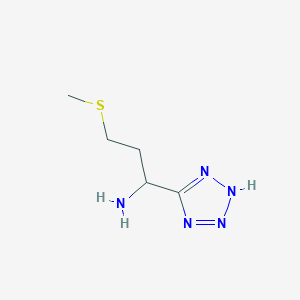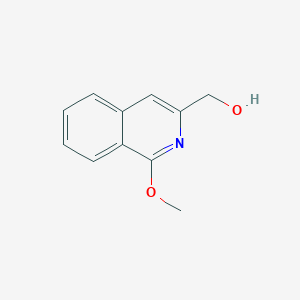
4-Chloroquinolin-7-amine
Vue d'ensemble
Description
Synthesis Analysis
A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases .Molecular Structure Analysis
The molecular formula of 4-Chloroquinolin-7-amine is C9H7ClN2 . Its average mass is 178.618 Da and its monoisotopic mass is 178.029770 Da .Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloroquinolin-7-amine is 178.62 g/mol. It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Antimicrobial Activity
4-Chloroquinolin-7-amine: and its derivatives have been studied for their potential as antimicrobial agents. The synthesis of novel derivatives through nucleophilic aromatic substitution reactions has shown that these compounds can exhibit significant antimicrobial properties . The most active derivatives displayed minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL , indicating their effectiveness against certain bacteria . However, they did not display antifungal activity, suggesting a selective antibacterial action.
Antimalarial Applications
The quinoline nucleus is a common feature in antimalarial drugs, and 4-Chloroquinolin-7-amine derivatives have been explored for their antimalarial potential. Some synthesized compounds have shown moderate to high antimalarial activity, with IC50 values less than 100 μM . This indicates that these compounds could be promising candidates for the development of new antimalarial therapies .
Anticancer Properties
Research into the anticancer properties of 4-Chloroquinolin-7-amine derivatives has revealed that some compounds exhibit significant activity against various cancer cell lines. For instance, certain derivatives have shown high activity against MCF-7 (human breast cancer) , HCT-116 (colon carcinoma) , and Hela (Cervical carcinoma) cell lines. This suggests a potential application in cancer treatment, particularly due to the selectivity towards specific cancer cells .
Mécanisme D'action
Target of Action
The primary targets of 4-Chloroquinolin-7-amine are the protozoa parasites from the genus Plasmodium, which are responsible for malaria . The compound has also been found to have antimicrobial activity, showing moderate to good inhibition towards tested compounds . Furthermore, it has been screened for antitumor activity towards three lines of cancer cells: MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cell lines .
Mode of Action
4-Chloroquinolin-7-amine interacts with its targets by inhibiting growth and fostering differentiation. This is achieved through the strong suppression of E2F1, which prevents cell cycle progression . The compound’s antimicrobial activity is believed to be due to the length of the carbon-chain linker and electronic properties of the compounds .
Biochemical Pathways
The affected biochemical pathways of 4-Chloroquinolin-7-amine primarily involve the life cycle of the Plasmodium parasites within the red blood cells . The compound’s antimicrobial activity is also related to its interaction with the
Safety and Hazards
The safety information for 4-Chloroquinolin-7-amine includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propriétés
IUPAC Name |
4-chloroquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZRIERONARWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743321 | |
| Record name | 4-Chloroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
451447-23-7 | |
| Record name | 4-Chloroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



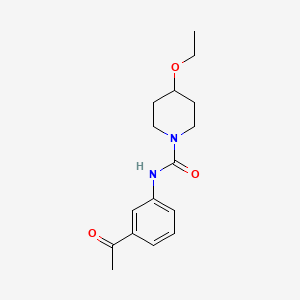
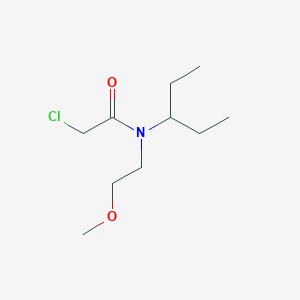

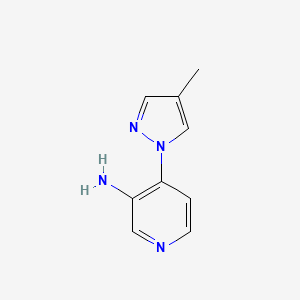
![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)
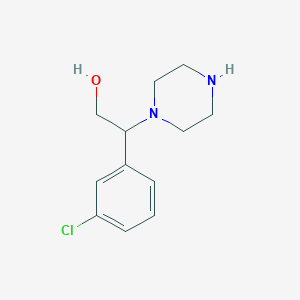

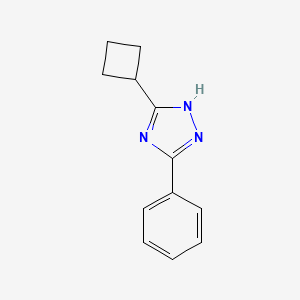
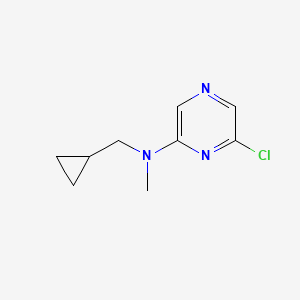
![1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B1427629.png)
